molecular formula C14H21N3O B15061065 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B15061065
M. Wt: 247.34 g/mol
InChI Key: SCQLRCKTBMZFBX-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 3-position with a piperidine ring bearing an ethanone moiety. Its molecular formula is C₁₅H₂₃N₃O, with a molecular weight of 261.36 g/mol and CAS number 1352536-35-6 (purity: 97%) . It is primarily used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antiviral agents.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-11(18)17-9-5-4-6-13(17)12-7-8-14(15-10-12)16(2)3/h7-8,10,13H,4-6,9H2,1-3H3

InChI Key

SCQLRCKTBMZFBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ in substituents on the pyridine ring, the heterocyclic piperidine/pyrrolidine system, or the ketone group. Below is a detailed analysis:

2.1. Substituent Variations on the Pyridine Ring
Analog 1 : 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone
  • Structure: The dimethylamino group is replaced with an ethyl(methyl)amino (-N(CH₃)(CH₂CH₃)) group.
  • Properties : Same molecular formula (C₁₅H₂₃N₃O ) and weight as the target compound but with altered steric and electronic effects due to the bulkier ethyl group.
Analog 2 : 1-(5,6-Dichloropyridin-3-yl)ethanone
  • Structure: Pyridine lacks the piperidine-ethanone chain but features dichloro substituents at the 5- and 6-positions.
  • Properties: Smaller molecular weight (190.03 g/mol, C₇H₅Cl₂NO) and higher electronegativity due to chlorine atoms. Used as an intermediate in agrochemicals .
Analog 3 : 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • Structure : Contains a fluorine atom at the 2-position and a pyrrolidinyl group at the 6-position.
  • Properties : Lower molecular weight (208.23 g/mol , C₁₁H₁₃FN₂O ) and increased lipophilicity due to fluorine .
2.2. Heterocyclic System Modifications
Analog 4 : 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
  • Structure : Replaces piperidine with pyrrolidine, a five-membered ring.
  • Properties : Same molecular formula (C₁₅H₂₃N₃O ) as the target compound but reduced conformational flexibility due to the smaller ring .
Analog 5 : [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • Structure : Incorporates a methanesulfonylphenyl-pyrazolopyrimidine extension.
2.3. Ketone Group Derivatives
Analog 6 : 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
  • Structure : Replaces the pyridine ring with a fluorophenyl group.
  • Properties: Simpler structure (C₁₃H₁₆FNO) with applications in opioid receptor research .

Comparative Data Table

Compound Name Pyridine Substituents Heterocycle Molecular Formula MW (g/mol) CAS Number Key Notes
Target Compound 6-(Dimethylamino) Piperidine C₁₅H₂₃N₃O 261.36 1352536-35-6 97% purity; research intermediate
1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone 6-(Ethyl(methyl)amino) Piperidine C₁₅H₂₃N₃O 261.36 1352483-76-1 Discontinued
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-Dichloro None C₇H₅Cl₂NO 190.03 120800-05-7 Agrochemical intermediate
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-Fluoro, 6-pyrrolidinyl None C₁₁H₁₃FN₂O 208.23 1203499-51-7 High lipophilicity
1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone 6-Diethylamino Pyrrolidine C₁₅H₂₃N₃O 261.36 1352536-32-3 Reduced ring flexibility

Biological Activity

1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352513-28-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone is C14_{14}H21_{21}N3_{3}O, with a molecular weight of 247.34 g/mol. The compound features a piperidine ring and a pyridine moiety, which are common structural elements in many bioactive compounds.

Research indicates that compounds with similar structural features to 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with piperidine and pyridine rings have been shown to possess antimicrobial properties. For instance, derivatives of piperidine can induce cell death in various pathogens by disrupting cell membrane integrity .
  • Cytotoxic Effects : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function .

Antimicrobial Activity

A related study involving piperidine derivatives showed significant antimicrobial activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . This suggests that 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone may also exhibit similar effects, warranting further investigation.

Cytotoxicity and Apoptosis

In vitro studies on similar piperidine compounds revealed their ability to induce apoptosis in various cancer cell lines. For example, compounds exhibiting high cytotoxicity were found to activate apoptotic pathways and cause cell cycle arrest .

Case Studies

Table 1 summarizes relevant studies that have investigated the biological activity of compounds structurally related to 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone.

Study ReferenceCompound TestedActivity ObservedMIC (μg/mL)Mechanism
Piperidine DerivativesAntifungal against C. auris0.24 - 0.97Membrane disruption
Pyrimidine DerivativesCytotoxicity in cancer cells-Apoptosis induction
Piperidine-based drugsAntibacterial activity0.25 - 1Cell cycle arrest

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